2-Benzyl-5-chlorobenzaldehyde
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Overview
Description
2-Benzyl-5-chlorobenzaldehyde is an organic compound with the molecular formula C14H11ClO. It is a derivative of benzaldehyde, where a benzyl group and a chlorine atom are substituted at the 2 and 5 positions, respectively. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Benzyl-5-chlorobenzaldehyde typically involves the chlorination of benzaldehyde derivatives. One common method is the reaction of 2-chlorobenzoic acid with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) and at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound can involve large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Benzyl-5-chlorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Benzyl-5-chlorobenzaldehyde exerts its effects involves interactions with specific molecular targets. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes. The pathways involved can include nucleophilic attack on the aldehyde group, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzaldehyde: A simpler derivative with only a chlorine atom substituted at the 2 position.
5-Bromine-2-chlorobenzaldehyde: Another derivative with both bromine and chlorine substitutions.
2-Benzylbenzaldehyde: Similar structure but without the chlorine atom
Uniqueness
2-Benzyl-5-chlorobenzaldehyde is unique due to the presence of both benzyl and chlorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
2-benzyl-5-chlorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-14-7-6-12(13(9-14)10-16)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRIIVRZMQPJBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=C(C=C2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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